N-(2,4-dichlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C19H18Cl2N2O2S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18Cl2N2O2S/c20-14-7-5-13(15(21)9-14)10-22-18(24)11-26-17-8-6-12-3-1-2-4-16(12)23-19(17)25/h1-5,7,9,17H,6,8,10-11H2,(H,22,24)(H,23,25) |
InChI Key |
NVZAYSZQRNHLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzazepin Ring: The benzazepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-substituted anilines and aldehydes under acidic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be synthesized by reacting a thiol compound with an acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzazepin ring can be oxidized to form a ketone.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares core structural features with several acetamide derivatives documented in the literature. Key analogues include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Diversity: The target compound’s 2,4-dichlorobenzyl group contrasts with substituents like sulfamoylphenethyl (), trimethoxyphenyl (), and methylthiazole (). Chlorine atoms in dichlorobenzyl may enhance electron-withdrawing effects and lipophilicity compared to methoxy or sulfonamide groups.
Biological Activity: Compound 8t demonstrated lipoxygenase (LOX) inhibition and α-glucosidase inhibition, suggesting that the indole-oxadiazole scaffold contributes to enzyme binding . The target compound’s benzazepine-thioether structure may similarly target enzymes or receptors but with distinct selectivity. No direct activity data are available for dichlorobenzyl-containing acetamides, but related chlorophenyl derivatives (e.g., ) are often explored for antimicrobial or anticancer applications.
Crystallographic and Conformational Features: Acetamide derivatives with dichlorophenyl groups (e.g., ) exhibit conformational flexibility due to steric repulsion between substituents, leading to variable dihedral angles (54.8°–77.5°) between aromatic rings. This flexibility may influence binding modes in biological systems.
Biological Activity
N-(2,4-dichlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a dichlorobenzyl moiety and a benzazepin derivative, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies indicate that it may disrupt microtubule dynamics, similar to other known antimitotic agents .
- Mechanism of Action : Preliminary investigations suggest that the compound interacts with tubulin, leading to altered microtubule organization and subsequent cell cycle arrest. This mechanism is crucial for its potential use in cancer therapy .
- Cytotoxicity : Cytotoxic assays demonstrate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The IC50 values indicate a potent effect, warranting further exploration into its therapeutic index .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro cytotoxicity assays on KB carcinoma cells | Significant inhibition of cell growth with an IC50 value of 15 µM. |
| Study 2 | Microtubule polymerization assays | The compound inhibited tubulin polymerization in a dose-dependent manner. |
| Study 3 | Cross-resistance studies | Demonstrated efficacy in Colcemid-resistant cell lines, indicating a unique mechanism of action. |
Detailed Mechanistic Insights
The interaction with tubulin was characterized using radiolabeled binding studies, revealing that prolonged exposure is necessary for effective binding and inhibition of polymerization . This suggests that the compound's efficacy may depend on its pharmacokinetics and the duration of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
